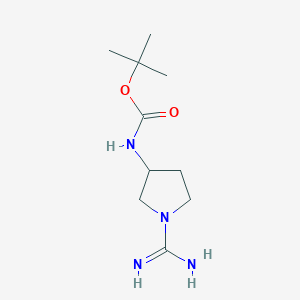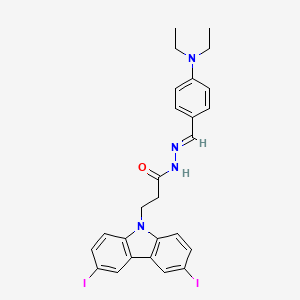
N'-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide typically involves multi-step organic reactions. A common approach might include:
Formation of the Carbazole Derivative: Starting with 3,6-diiodo-9H-carbazole, the compound can be functionalized through halogenation or other substitution reactions.
Preparation of the Benzylidene Component: The 4-(diethylamino)benzaldehyde can be synthesized through standard aromatic substitution reactions.
Condensation Reaction: The final step involves the condensation of the benzylidene component with the carbazole derivative in the presence of a hydrazide group under controlled conditions, such as refluxing in ethanol with an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group or the carbazole ring.
Reduction: Reduction reactions could target the imine bond in the benzylidene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: May be used in the development of fluorescent probes for biological imaging.
Medicine
Industry
Materials Science: Used in the development of organic semiconductors or other advanced materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it might serve as a ligand, facilitating the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-(Dimethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
- N’-(4-(Diethylamino)benzylidene)-3-(3,6-dichloro-9H-carbazol-9-YL)propanohydrazide
Uniqueness
The unique combination of diethylamino and diiodo groups in N’-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide may confer specific electronic and steric properties that make it particularly useful in certain applications, such as in the development of fluorescent probes or as a catalyst in organic reactions.
Propriétés
Formule moléculaire |
C26H26I2N4O |
|---|---|
Poids moléculaire |
664.3 g/mol |
Nom IUPAC |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3,6-diiodocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C26H26I2N4O/c1-3-31(4-2)21-9-5-18(6-10-21)17-29-30-26(33)13-14-32-24-11-7-19(27)15-22(24)23-16-20(28)8-12-25(23)32/h5-12,15-17H,3-4,13-14H2,1-2H3,(H,30,33)/b29-17+ |
Clé InChI |
UWJWVSQDIRTLTC-STBIYBPSSA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


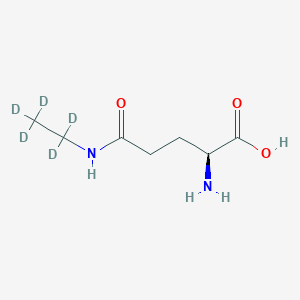
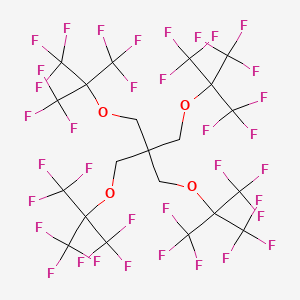





![tert-Butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate](/img/structure/B12054116.png)
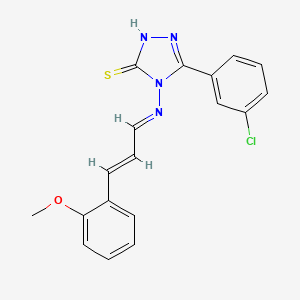

![N-(4-Ethoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12054127.png)
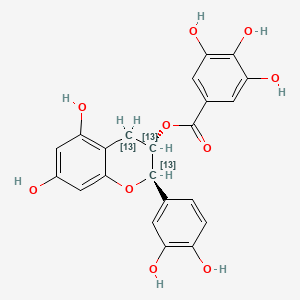
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B12054140.png)
